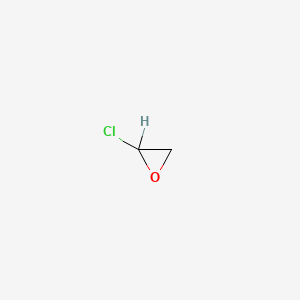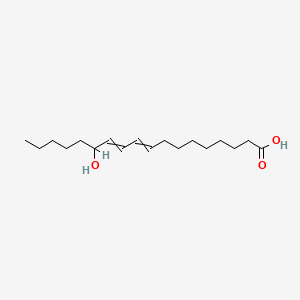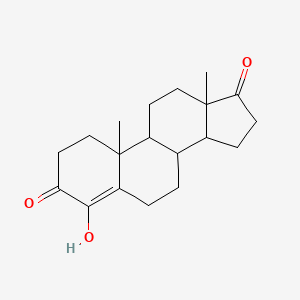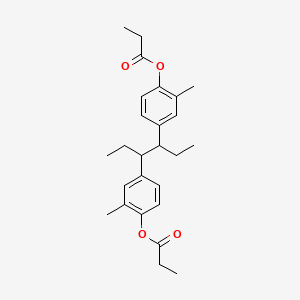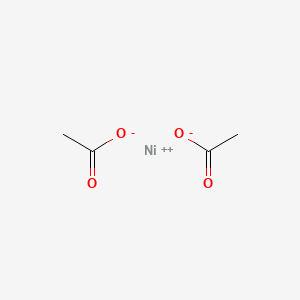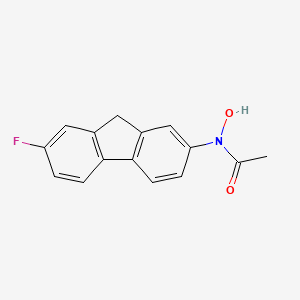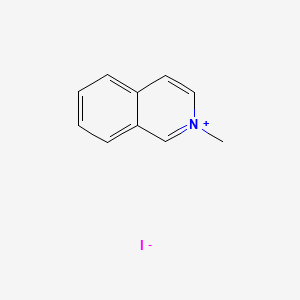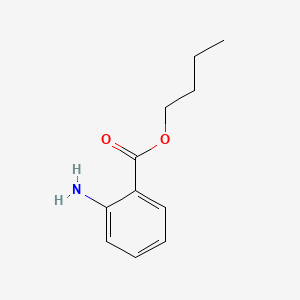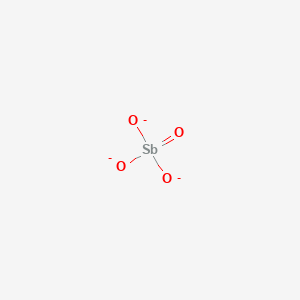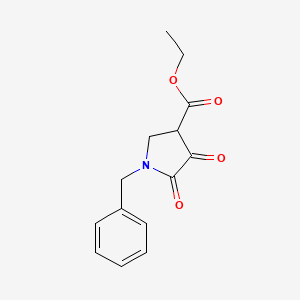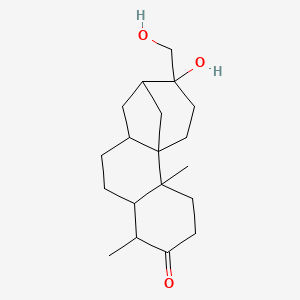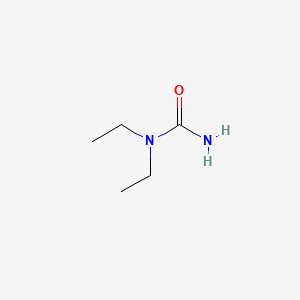
1,1-Diethylurea
描述
1,1-Diethylurea is an organic compound with the molecular formula C5H12N2O. It is a derivative of urea where both hydrogen atoms attached to the nitrogen are replaced by ethyl groups. This compound is known for its white to almost white crystalline appearance and is soluble in water.
作用机制
Target of Action
1,1-Diethylurea is a derivative of urea, which is a compound inherent to numerous bioactive compounds Urea derivatives are known to establish key drug-target interactions .
Mode of Action
Urea derivatives are used in medicinal chemistry and drug design to fine-tune crucial drug-like properties . This suggests that this compound may interact with its targets to induce changes that contribute to its overall effect.
Result of Action
It is known that this compound forms molecular adducts with nitro-substituted aromatic carboxylic acids . This suggests that the compound may have a role in modulating the activity of these acids.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethylurea can be synthesized through the reaction of diethylamine with urea. The reaction typically involves heating diethylamine and urea together under controlled conditions to form this compound and ammonia as a byproduct. The reaction can be represented as follows:
(C2H5)2NH + CO(NH2)2 → (C2H5)2NCONH2 + NH3
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The process generally requires maintaining specific temperature and pressure conditions to optimize the formation of the desired product.
化学反应分析
Types of Reactions
1,1-Diethylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: It can participate in substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution Reactions: Various alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: Produces urea derivatives with different functional groups.
Reduction: Yields amine derivatives.
Substitution: Results in the formation of substituted urea compounds.
科学研究应用
1,1-Diethylurea has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
1,1-Dimethylurea: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethylurea: Different substitution pattern with ethyl groups on both nitrogen atoms.
N,N-Diethylurea: Another name for 1,1-Diethylurea, emphasizing the substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility in water and ability to form molecular adducts with various compounds make it valuable in different research and industrial applications.
属性
IUPAC Name |
1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNHQRORINJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060900 | |
| Record name | N,N-Diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-95-7, 50816-31-4 | |
| Record name | N,N-Diethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-diethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most common application of 1,1-Diethylurea in crystal engineering?
A1: this compound is often utilized as a co-crystal former due to its ability to participate in strong hydrogen bonding interactions. Specifically, the amide group of this compound readily forms hydrogen bonds with carboxylic acid groups, leading to the formation of cocrystals with aromatic carboxylic acids. This property has been observed in the formation of cocrystals with various nitro-substituted benzoic and salicylic acids. [, ]
Q2: What types of hydrogen bonding patterns have been observed in cocrystals of this compound and aromatic carboxylic acids?
A2: Research reveals a consistent pattern of primary cyclic hydrogen bonding between the amide group of this compound and the carboxylic acid group of the acid partner. These interactions often lead to the formation of chain polymeric structures through further peripheral associations. In some instances, cyclic tetramers have also been observed. [, ]
Q3: Beyond simple aromatic carboxylic acids, has this compound been used to form cocrystals with more complex molecules?
A3: Yes, studies have shown this compound can form cocrystals with molecules beyond simple aromatic carboxylic acids. For instance, it forms an adduct hydrate with pyrazine-2,3-dicarboxylic acid, demonstrating its ability to engage in diverse hydrogen bonding interactions with more complex heterocyclic carboxylic acids. []
Q4: What is the structural characterization of this compound?
A4: this compound has the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol. While specific spectroscopic data might vary between studies, common characterization techniques include infrared spectroscopy, 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). [, , ]
Q5: How do the properties of this compound affect the thermal behavior of surfactant solutions?
A5: this compound exhibits interesting behavior when introduced to solutions containing surfactants like hexadecyltrimethylammonium bromide (CTAB) and hexadecyltrimethylammonium chloride (CTAC). The presence of this compound influences both the temperature and enthalpy change associated with the reorganization of surfactant clusters. These effects are attributed to the adsorption and penetration of this compound into the micelles and clusters formed by these surfactants. []
Q6: Are there computational studies investigating the structure and reactivity of this compound derivatives?
A6: Yes, Density Functional Theory (DFT) calculations have been employed to study the structure of this compound derivatives. These calculations have been successful in predicting molecular structures that closely match those determined experimentally through X-ray crystallography. Furthermore, DFT has been utilized to investigate the formation mechanisms of new pyrrol-2,3-diones from reactions of this compound with 4-benzoyl-5-phenyl-2,3-furandione. These studies provide insights into the electronic structure and energy landscapes associated with these reactions. [, ]
Q7: Have there been any studies on the apparent molar volume of this compound in different solvent systems?
A7: Yes, researchers have investigated the apparent molar volume of this compound and related urea derivatives in various solvent systems, including aqueous alkali chloride solutions and water-methanol mixtures. These studies offer insights into the solvation behavior of this compound and how it interacts with different solvent environments. Notably, this compound exhibits negative transfer volumes from water to lithium chloride solutions, a characteristic attributed to hydrophobic effects. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


